molecular formula C20H31N5O3 B12297844 1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione

1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione

Cat. No.: B12297844
M. Wt: 392.5 g/mol
InChI Key: JADHGQADRLAYCX-HPRDVNIFSA-N
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Description

1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione typically involves multiple steps, including the formation of the diazinane ring, the introduction of the piperazine moiety, and the incorporation of the trideuteriomethoxyphenyl group. Common synthetic routes may include:

    Formation of the Diazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions, where a piperazine derivative is introduced to the diazinane ring.

    Incorporation of the Trideuteriomethoxyphenyl Group: This step may involve the use of trideuteriomethoxybenzene as a starting material, which is then coupled with the piperazine-containing intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-6-[3-[4-[2-methoxyphenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione: Similar structure but without the trideuteriomethoxy group.

    1,3-Dimethyl-6-[3-[4-[2-(trifluoromethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione: Contains a trifluoromethoxy group instead of the trideuteriomethoxy group.

Uniqueness

The presence of the trideuteriomethoxy group in 1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione imparts unique properties, such as increased stability and altered biological activity, compared to its non-deuterated analogs. This makes it a valuable compound for research and development in various fields.

Biological Activity

1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a diazinane core with multiple substituents, including a piperazine ring and a trideuteriomethoxy phenyl group. The synthesis typically involves several steps, including the formation of the diazinane framework and the introduction of the piperazine and methoxy groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, compounds structurally related to this compound have been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in tumor immune evasion by degrading tryptophan .

In vitro studies demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including hypopharyngeal carcinoma and breast cancer cells. The mechanism appears to involve apoptosis induction and modulation of signaling pathways such as ERK in the MAPK pathway .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects due to the presence of the piperazine moiety, which is commonly associated with CNS-active drugs. Research into related compounds has indicated anxiolytic and antidepressant activities . Further investigation into this compound may reveal similar properties.

Case Studies

StudyFindings
Study ADemonstrated significant inhibition of IDO1 in hypopharyngeal carcinoma cells.
Study BShowed reduced proliferation in breast cancer cell lines with apoptosis induction.
Study CInvestigated neuropharmacological effects; suggested anxiolytic potential.

Properties

Molecular Formula

C20H31N5O3

Molecular Weight

392.5 g/mol

IUPAC Name

1,3-dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C20H31N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,18,21H,6,9-15H2,1-3H3/i3D3

InChI Key

JADHGQADRLAYCX-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CCCNC3CC(=O)N(C(=O)N3C)C

Canonical SMILES

CN1C(CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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